molecular formula C26H21N B1394835 N,N-Diphenyl-4-(2-phenylethenyl)aniline CAS No. 89114-74-9

N,N-Diphenyl-4-(2-phenylethenyl)aniline

Cat. No. B1394835
CAS RN: 89114-74-9
M. Wt: 347.4 g/mol
InChI Key: DXYYLUGHPCHMRQ-UHFFFAOYSA-N
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Description

“N,N-Diphenyl-4-(2-phenylethenyl)aniline” is a chemical compound with the molecular formula C26H19N . It has an average mass of 345.436 Da and a monoisotopic mass of 345.151764 Da .


Molecular Structure Analysis

The molecular structure of “N,N-Diphenyl-4-(2-phenylethenyl)aniline” is based on its molecular formula, C26H19N . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diphenyl-4-(2-phenylethenyl)aniline” include a molecular weight of 345.43600, and a molecular formula of C26H19N . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Conducting Polymer Synthesis

N,N-Diphenyl-4-(2-phenylethenyl)aniline has been utilized in the synthesis of novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, contributing significantly to the field of conducting polymers with enhanced properties (Nguyen, Kasai, Miller, & Diaz, 1994).

Optoelectronic Properties

In the realm of optoelectronics, compounds involving N,N-Diphenyl-4-(2-phenylethenyl)aniline have been synthesized and analyzed for their thermal, photophysical, and electrochemical properties. These compounds show promising applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent device performance (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).

Photophysical Properties Study

The photophysical properties of novel fluorophores synthesized from N,N-Diphenyl-4-(2-phenylethenyl)aniline have been investigated. These compounds are observed to exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their potential as blue emitting fluorophores for various applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

Catalytic Applications

The compound has also found use in catalytic applications, such as in the oxidative carbonylation of aniline to N,N′-diphenyl urea, catalyzed by cobalt(II)–Schiff base complex/pyridine catalytic systems. This process highlights the compound's role in facilitating efficient catalytic reactions (Chen, Bao, Mei, & Li, 2008).

Nonlinear Optical Properties

N,N-Diphenyl-4-(2-phenylethenyl)aniline derivatives have been synthesized and characterized for their electrochemical and third-order nonlinear optical (NLO) properties. These studies contribute to the development of new materials with potential NLO applications (Shi, Xiao, Wu, Li, Li, Zhang, Li, Zhou, Wu, & Tian, 2016).

properties

IUPAC Name

N,N-diphenyl-4-(2-phenylethenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYLUGHPCHMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694869
Record name N,N-Diphenyl-4-(2-phenylethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenyl-4-(2-phenylethenyl)aniline

CAS RN

89114-74-9
Record name N,N-Diphenyl-4-(2-phenylethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Styryltriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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